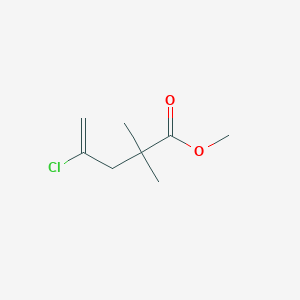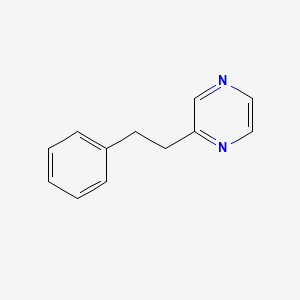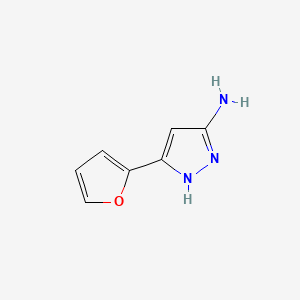
6-Oxopiperidine-3-carboxylic acid
Vue d'ensemble
Description
6-Oxopiperidine-3-carboxylic acid is a unique chemical with the empirical formula C6H9NO3 and a molecular weight of 143.14 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)C1CCC(=O)NC1 . This indicates that it contains a six-membered ring with one nitrogen atom and five carbon atoms. Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 143.14 .Applications De Recherche Scientifique
Synthesis and Resolution
6-Oxopiperidine-3-carboxylic acid plays a significant role in the field of organic synthesis, particularly in the synthesis and resolution of five- and six-membered lactams. A method utilizing the one-pot Michael reaction—cyclization of itaconic acid or diethyl homoitaconate and enantiopure O-(α-phenylethyl)hydroxylamine as a ‘chiral ammonia equivalent’ has been described. This process allows for the separation of diastereomeric lactam products, which can then be easily purified by catalytic hydrogenolysis (Ihor Kleban et al., 2017).
Coordination Polymeric Networks
Another application of derivatives of this compound is in the construction of lanthanide-organic coordination polymeric networks. These networks are synthesized through reactions with Ln2O3 (Ln = Nd, Sm, Eu, Gd) and oxalic acid under hydrothermal conditions, resulting in novel structures that exhibit unique topologies and potentially interesting magnetic properties (Caiming Liu et al., 2009).
Chemical Transformation and Stereochemistry
The chemical transformation of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives highlights the versatility of this compound derivatives in the synthesis of diverse piperidine derivatives, showcasing its utility in organic chemistry for the creation of complex molecular architectures with specific stereochemical configurations (V. Boev et al., 2015).
Lead-Oriented Synthesis
The compound also finds applications in lead-oriented synthesis, where a one-pot version of Castagnoli condensation with nonactivated alicyclic anhydrides is employed for the preparation of 1,2-disubstituted 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids. This method facilitates the creation of lead-like compound libraries, demonstrating the utility of this compound derivatives in drug discovery and development (S. Ryabukhin et al., 2014).
Mécanisme D'action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets within the body are still under investigation.
Mode of Action
It’s known that the compound interacts with its targets in a way that influences cellular processes .
Biochemical Pathways
Piperidine compounds, which include 6-oxopiperidine-3-carboxylic acid, have been observed to have therapeutic potential against various types of cancers by regulating crucial signaling pathways .
Result of Action
It’s known that piperidine compounds can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Safety and Hazards
6-Oxopiperidine-3-carboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Propriétés
IUPAC Name |
6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUSLUUMWDITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339929 | |
| Record name | 6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22540-50-7 | |
| Record name | 6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxopiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-oxopiperidine-3-carboxylic acid a potential antibacterial target?
A1: Research suggests that this compound, along with other Piper betel-derived compounds, shows potential for inhibiting the growth of pathogenic bacteria like Mycobacterium tuberculosis, Vibrio cholerae, and pathogenic Escherichia coli []. This inhibitory effect is attributed to the compound's ability to target Acetate kinase (AcK) [], an enzyme crucial for microbial growth []. Importantly, this inhibitory activity appears to be effective even against multi-drug resistant (MDR) strains of these bacteria [], highlighting its potential for combating antibiotic resistance.
Q2: How does this compound interact with Acetate kinase (AcK)?
A2: While the specific interactions between this compound and AcK haven't been fully elucidated, molecular modeling and docking studies suggest interactions between the compound and AcK []. These interactions appear to correlate with the experimentally observed inhibition of AcK activity [], supporting the idea that this compound exerts its antibacterial effect by directly targeting this enzyme.
Q3: Are there other potential targets for this compound in bacteria?
A3: Preliminary research suggests that this compound may also interact with bacterial two-component system proteins []. These proteins play a crucial role in bacterial virulence and drug resistance by regulating gene expression related to these processes []. Further investigation into these interactions could unveil additional mechanisms of action for this compound and its potential as a multifaceted antibacterial agent.
Q4: What are the advantages of using this compound as a potential antibacterial agent?
A4: this compound presents several advantages as a potential antibacterial agent:
- Broad-spectrum activity: It shows activity against a range of pathogenic bacteria, including M. tuberculosis, V. cholerae, and pathogenic E. coli [].
- Efficacy against MDR strains: It demonstrates effectiveness against multi-drug resistant strains, addressing the growing concern of antibiotic resistance [].
- Natural origin: Derived from Piper betel, it offers a starting point for developing naturally-sourced antibacterial agents [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














